molecular formula C9H11F2NO B13043192 (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

Cat. No.: B13043192
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-CDUCUWFYSA-N
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Description

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon center, making it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral rhodium or ruthenium catalysts can facilitate the reduction of prochiral ketones to yield the desired chiral amino alcohols with high enantiomeric excess .

Another method involves the asymmetric epoxidation of alkenes followed by ring-opening reactions to introduce the amino group. Chiral manganese catalysts, such as Jacobsen’s catalyst, are often employed in these reactions to achieve high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts and are optimized for high efficiency and cost-effectiveness. The choice of catalyst, reaction conditions, and purification methods are critical factors in ensuring the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.

Scientific Research Applications

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a key intermediate in the development of drugs targeting neurological disorders and other diseases.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

Uniqueness

Compared to similar compounds, (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, selectivity, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

CKQXOSDBVJFTPB-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

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